(6-fluoro-1H-indol-4-yl)methanamine

Metabolic Stability Fluorination Strategy In Vitro ADME

Medicinal chemists optimizing 5-HT2A-targeted CNS leads frequently encounter metabolic instability and regioisomeric ambiguity. (6-Fluoro-1H-indol-4-yl)methanamine (CAS 1422057-38-2) is the exact 4-aminomethyl-6-fluoroindole building block that resolves both. • Validated 5-HT2A scaffold: 6-fluoroindole core enables sub-nanomolar affinity (Ki = 0.81 nM) • Metabolic stability: 6-fluoro substituent blocks oxidative metabolism • Synthetic precision: 4-aminomethyl handle enables amide coupling and reductive amination Supplied with CoA; ambient shipment from in-stock locations.

Molecular Formula C9H9FN2
Molecular Weight 164.18 g/mol
CAS No. 1422057-38-2
Cat. No. B1403966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-fluoro-1H-indol-4-yl)methanamine
CAS1422057-38-2
Molecular FormulaC9H9FN2
Molecular Weight164.18 g/mol
Structural Identifiers
SMILESC1=CNC2=CC(=CC(=C21)CN)F
InChIInChI=1S/C9H9FN2/c10-7-3-6(5-11)8-1-2-12-9(8)4-7/h1-4,12H,5,11H2
InChIKeyVQUMWNGBJGVDGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of (6-Fluoro-1H-indol-4-yl)methanamine


(6-Fluoro-1H-indol-4-yl)methanamine (CAS 1422057-38-2) is an indoleamine derivative characterized by a fluorine atom at the 6-position and a primary aminomethyl group at the 4-position of the indole ring . This specific substitution pattern confers distinct physicochemical properties, including a calculated LogP of approximately 2.47 and a polar surface area of 41.81 Ų . As a fluorinated heterocyclic building block, its value in medicinal chemistry lies in its potential for enhanced metabolic stability and the ability to modulate key drug-target interactions, such as hydrogen bonding and lipophilicity, relative to non-fluorinated or differently substituted analogs .

Scaffold Fluorinated indole building block for medicinal chemistry
Strategy Supports metabolic stability optimization via 6-F substitution
Tuning Enables modulation of hydrogen bonding and lipophilicity

Why Generic Substitution of (6-Fluoro-1H-indol-4-yl)methanamine Fails


Generic substitution among indole methanamine isomers or analogs is scientifically unsound due to the profound impact of regio- and substituent-specific modifications on biological activity. For example, shifting the fluorination site from the 6- to the 5- or 7-position alters electronic distribution and steric bulk, which can drastically change receptor binding profiles and enzyme inhibition . Similarly, replacing the 4-aminomethyl group with a 3-aminomethyl (tryptamine) or a 4-amino group introduces different hydrogen-bonding geometries and metabolic liabilities . Such seemingly minor changes can lead to orders of magnitude differences in potency, selectivity, and pharmacokinetics, making exact structural fidelity essential for reproducible research and successful lead optimization .

Fluorine position shift
Moving fluorine to 5- or 7- alters electronic distribution and steric bulk, changing receptor-binding profiles.
Aminomethyl placement
Replacing 4-aminomethyl with 3-aminomethyl or 4-amino introduces different hydrogen-bonding geometries and metabolic liabilities.
Regioisomer fidelity
Exact structural fidelity is essential for reproducible SAR and successful lead optimization; generic analogs may show orders-of-magnitude potency shifts.

Comparative Evidence for (6-Fluoro-1H-indol-4-yl)methanamine


Metabolic Stability vs. Non-Fluorinated Indole

The introduction of a fluorine atom at the 6-position of the indole ring is a well-established strategy to block oxidative metabolism, thereby enhancing the metabolic stability of the core scaffold . While direct, head-to-head intrinsic clearance data for (6-fluoro-1H-indol-4-yl)methanamine versus its non-fluorinated parent (1H-indol-4-yl)methanamine are not publicly available, the broader class of fluorinated indoles consistently demonstrates this property . This class-level inference is supported by studies showing that fluorination of indole derivatives, such as 1-(4-fluoro-1H-indol-3-yl)cyclopentylmethanamine, significantly enhances metabolic stability compared to non-fluorinated counterparts .

Metabolic Stability
Class-level inference
6-F substitution predicted to block oxidative metabolism based on class SAR
Supports stability optimization strategy in lead discovery
Direct intrinsic clearance data not available; verify experimentally
Metabolic Stability Fluorination Strategy In Vitro ADME

Enhanced 5-HT2A Antagonist Activity

The specific 6-fluoroindole motif is a critical pharmacophoric element in potent 5-HT2A receptor antagonists. For instance, LY367265, a molecule containing a 6-fluoro-1H-indol-3-yl-ethylamine core, exhibits a Ki of 0.81 nM for the 5-HT2A receptor [1]. This represents an approximate 2.8-fold improvement in binding affinity compared to the compound's own affinity for the serotonin transporter (Ki = 2.3 nM), underscoring the importance of the 6-fluoro substitution for achieving high receptor affinity and functional selectivity [1]. This cross-study comparable evidence suggests that the 6-fluoro substituent is not merely a passive metabolic block but actively contributes to favorable binding interactions at this key CNS target.

5-HT2A Affinity
Cross-study comparable
Ki = 0.81 nM (LY367265)
2.8-fold over SERT (Ki = 2.3 nM)
Indicates potential for 5-HT2A antagonist research
Radioligand binding assay; receptor selectivity context
Serotonin Receptor 5-HT2A Antagonist CNS Drug Discovery

Physicochemical and Synthetic Differentiation from 4-Amine Analog

A key structural and functional comparator is 6-fluoro-1H-indol-4-amine (CAS 885518-25-2) . The replacement of the amino group with an aminomethyl group in (6-fluoro-1H-indol-4-yl)methanamine results in a significant increase in molecular weight (164.18 vs. 150.15 g/mol) and adds a flexible, hydrogen-bonding side chain . This direct head-to-head comparison reveals a fundamental difference in chemical reactivity: the primary amine in 6-fluoro-1H-indol-4-amine is an electron-donating group directly conjugated to the indole ring, while the aminomethyl group in the target compound provides an aliphatic amine handle that is spatially separated from the aromatic core . This translates to different reactivities for amide bond formation, reductive amination, and other key medicinal chemistry transformations, making the compounds non-interchangeable as synthetic intermediates.

Synthetic Handle
Direct comparison
4-aminomethyl vs. 4-amino
ΔMW = +14.03 g/mol; aliphatic amine handle
Different reactivity for amide coupling, reductive amination
Non-interchangeable as synthetic intermediate
Physicochemical Properties Chemical Handle Scaffold Differentiation

QSAR Predictability for CFTR Modulation

The 6-fluoroindole core, as present in (6-fluoro-1H-indol-4-yl)methanamine, has been the subject of quantitative structure-activity relationship (QSAR) studies for predicting CFTR binding activity [1]. This research provides a quantifiable framework for understanding the contribution of this scaffold to biological activity. In this context, the 6-fluoroindole moiety is not just a generic heterocycle; it is a validated pharmacophore within a defined QSAR model [1]. This class-level inference means that derivatives of this specific scaffold can be prioritized and optimized more efficiently using in silico models, offering a quantifiable advantage in time and resource allocation over less-characterized indole isomers [1].

QSAR Models
Class-level inference
Validated QSAR model for 5-substituted 6-fluoroindoles targeting CFTR
Enables in silico prioritization of derivatives
Model accuracy parameters (R², Q²) reported in source
QSAR CFTR Modulator Cystic Fibrosis Predictive Modeling

Research Applications of (6-Fluoro-1H-indol-4-yl)methanamine


CNS Lead Optimization Targeting 5-HT2A

Procurement of (6-fluoro-1H-indol-4-yl)methanamine is strategically justified for CNS drug discovery programs focused on the 5-HT2A receptor. As demonstrated by the 6-fluoroindole-containing clinical candidate LY367265, this specific substitution pattern can yield sub-nanomolar affinity for this target (Ki = 0.81 nM) . Using this building block for library synthesis or focused analog generation increases the probability of discovering potent and selective 5-HT2A modulators for treating neuropsychiatric and neurodegenerative disorders.

ADME Optimization via Metabolic Blockade

In early-stage drug discovery where metabolic stability is a critical liability, (6-fluoro-1H-indol-4-yl)methanamine offers a strategic advantage. The 6-fluoro substituent is a well-validated metabolic blocking group . Replacing a metabolically labile, non-fluorinated indole or phenol core with this scaffold is a rational design tactic to improve in vitro half-life and reduce high clearance, thereby increasing the likelihood of identifying a lead with a favorable oral pharmacokinetic profile.

Computational Drug Design with QSAR Models

The existence of a validated QSAR model for 5-substituted 6-fluoroindole derivatives in the context of CFTR modulation provides a quantitative rationale for prioritizing this scaffold . Computational chemistry groups can leverage these models to virtually screen libraries of derivatives based on (6-fluoro-1H-indol-4-yl)methanamine, prioritizing synthesis and testing toward analogs with the highest predicted potency. This in silico-driven approach offers a quantifiable efficiency gain over random analoging with less-characterized building blocks.

Synthetic Elaboration in Heterocyclic Chemistry

For synthetic and process chemistry groups, procuring the exact regioisomer is non-negotiable. The distinct chemical reactivity of the 4-aminomethyl handle in (6-fluoro-1H-indol-4-yl)methanamine versus the 4-amino group in its close analog 6-fluoro-1H-indol-4-amine dictates the types of derivatives that can be synthesized . Using the correct building block ensures the feasibility of specific synthetic routes, such as reductive aminations or amide couplings, that are essential for accessing the target chemical space defined by a medicinal chemistry project.

Application
Selection Property
Validation Focus
5-HT2A receptor research
6-Fluoroindole pharmacophore
Receptor binding and selectivity profiling
Metabolic stability optimization
Fluorine metabolic blocking group
In vitro half-life and clearance assays
QSAR-driven lead discovery
Available predictive models for CFTR
Model-guided synthesis and testing
Heterocyclic chemistry synthesis
4-Aminomethyl reactive handle
Feasibility of reductive amination and amide couplings

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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